N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC19988384
Molecular Formula: C22H22N4O2S
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O2S |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N-[1-(2-methylpropyl)indol-4-yl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C22H22N4O2S/c1-15(2)13-25-11-10-16-17(5-3-6-19(16)25)23-21(27)14-26-22(28)9-8-18(24-26)20-7-4-12-29-20/h3-12,15H,13-14H2,1-2H3,(H,23,27) |
| Standard InChI Key | SEXJAMGLEUBKKC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Introduction
Structural Overview
The compound consists of two primary moieties:
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Indole Derivative: The indole ring system is substituted at the 1-position with a 2-methylpropyl group and at the 4-position with an amide linkage.
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Pyridazinone Derivative: The pyridazinone ring is functionalized with a thiophene group at the 3-position and forms part of the acetamide linkage.
Molecular Formula
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C: Unknown
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H: Unknown
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N: Unknown
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O: Unknown
Exact molecular formula unavailable due to lack of direct reference data.
Key Functional Groups
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Indole core
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Pyridazinone ring
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Thiophene substituent
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Acetamide linkage
Synthesis
While specific synthetic routes for this compound are not directly available in the provided literature, compounds with similar frameworks are typically synthesized using multistep organic reactions involving:
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Formation of Indole Derivatives: Substitution reactions on preformed indole rings.
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Pyridazinone Synthesis: Cyclization reactions involving hydrazine derivatives and diketones.
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Amide Bond Formation: Coupling reactions between carboxylic acids (or derivatives) and amines.
General Procedure for Related Compounds:
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Preparation of the indole derivative by alkylation or acylation.
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Synthesis of the pyridazinone ring via cyclization.
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Coupling of the two fragments through amide bond formation.
Analytical Characterization
Compounds like this are usually characterized using:
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NMR Spectroscopy:
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-NMR and -NMR confirm the structure by identifying chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies key functional groups such as amides, ketones, and aromatic systems.
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Elemental Analysis:
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Confirms the molecular formula by analyzing carbon, hydrogen, nitrogen, and oxygen content.
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Medicinal Chemistry
Compounds containing indole and pyridazinone scaffolds are widely studied for their biological activities, including:
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Anti-inflammatory properties
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Anticancer potential
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Enzyme inhibition (e.g., kinases or oxidases)
Biological Activity Prediction
Using computational tools like molecular docking, such compounds can be evaluated for their binding affinity to specific biological targets, such as:
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Enzymes involved in metabolic pathways.
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Receptors implicated in diseases.
Drug Development
The combination of an indole core and pyridazinone ring suggests potential as a lead compound for further optimization in drug discovery programs.
Synthetic Challenges
The synthesis of such complex molecules can be challenging due to:
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Multiple steps required for functionalization.
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Low yields in coupling reactions.
Research Gaps
Further studies are needed to:
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Optimize synthetic routes for scalability.
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Conduct in vitro and in vivo biological testing to establish efficacy.
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